molecular formula C18H15FN2O2 B7429150 4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide

4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide

Cat. No.: B7429150
M. Wt: 310.3 g/mol
InChI Key: YNTOLGOHUNQDRE-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling Reaction: The final step involves coupling the indole and fluorophenyl intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide can be compared with other similar compounds, such as:

    4-(4-chlorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-bromophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide: Similar structure but with a bromine atom instead of fluorine.

    4-(4-methylphenyl)-N-(1H-indol-6-yl)-4-oxobutanamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(1H-indol-6-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-14-4-1-13(2-5-14)17(22)7-8-18(23)21-15-6-3-12-9-10-20-16(12)11-15/h1-6,9-11,20H,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTOLGOHUNQDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)CCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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